molecular formula C11H22ClNO B1394813 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride CAS No. 1219980-61-6

4-[(4-Pentenyloxy)methyl]piperidine hydrochloride

Cat. No.: B1394813
CAS No.: 1219980-61-6
M. Wt: 219.75 g/mol
InChI Key: WYVLNQIJEOMOIS-UHFFFAOYSA-N
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Description

4-[(4-Pentenyloxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 4-pentenyloxy methyl substituent at the 4-position of the piperidine ring. Piperidine-based compounds are widely studied in medicinal and organic chemistry due to their versatile pharmacological properties and synthetic utility. The pentenyloxy group introduces an aliphatic ether chain with a terminal double bond, which may influence lipophilicity, reactivity, and biological interactions .

Properties

IUPAC Name

4-(pent-4-enoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-3-4-9-13-10-11-5-7-12-8-6-11;/h2,11-12H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLNQIJEOMOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-pentenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Pentenyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Pentenyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural Features of Piperidine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-[(4-Pentenyloxy)methyl]piperidine HCl* 4-pentenyloxy methyl C₁₂H₂₂ClNO 247.76 (calculated) Aliphatic ether with terminal alkene
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl 3-methyl-2-butenyloxy methyl C₁₂H₂₂ClNO 247.76 Branched alkenyl ether
4-(Methoxymethyl)piperidine HCl Methoxymethyl C₇H₁₆ClNO 165.66 Short-chain ether, high polarity
4-(4-Trifluoromethylphenoxy)piperidine HCl 4-CF₃-phenoxy C₁₂H₁₃ClF₃NO 295.69 Aromatic, electron-withdrawing group
4-(Piperidin-4-yloxy)benzonitrile HCl 4-cyano phenoxy C₁₂H₁₄ClN₂O 249.71 Aromatic nitrile, polar substituent

Notes:

  • Branched alkenyl substituents (e.g., 3-methyl-2-butenyloxy) may introduce steric hindrance, affecting receptor binding compared to linear chains .
  • Aromatic substituents (e.g., trifluoromethylphenoxy) confer electronic effects (e.g., electron withdrawal) that alter piperidine’s basicity and stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility LogP (Predicted) Stability
4-[(4-Pentenyloxy)methyl]piperidine HCl* Not reported Likely low in water ~2.5 Sensitive to oxidation (alkene)
4-(Methoxymethyl)piperidine HCl Not reported High in polar solvents ~0.8 Stable under standard conditions
4-(4-Trifluoromethylphenoxy)piperidine HCl 200–207 (analog) Low in water ~3.2 Hydrolytically stable
4-(Diphenylmethoxy)piperidine HCl 200–207 Insoluble in water ~4.0 Stable, requires protective storage

Insights :

  • The pentenyloxy group’s alkene may render the compound prone to oxidation, necessitating inert storage conditions .
  • Aromatic derivatives (e.g., trifluoromethylphenoxy) exhibit higher LogP values, favoring lipid-rich environments .
Table 3: Hazard and Regulatory Profiles
Compound Acute Toxicity Environmental Impact Regulatory Status
4-[(4-Pentenyloxy)methyl]piperidine HCl* Unknown Not studied No specific regulations cited
4-(Diphenylmethoxy)piperidine HCl Harmful (oral) Unknown Complies with Chinese GB standards
4-(Methoxymethyl)piperidine HCl Irritant (skin/eyes) Low concern Listed in PubChem (CID 17218599)
4-(4-Trifluoromethylphenoxy)piperidine HCl Not reported Persistent (potential) Subject to REACH (EU)

Key Points :

  • Piperidine derivatives generally require protective equipment (gloves, goggles) due to irritant properties .
  • Environmental data gaps exist for many analogs, highlighting the need for further ecotoxicological studies .

Recommendations :

  • Prioritize experimental studies on the compound’s stability, solubility, and acute toxicity.
  • Explore its utility in catalytic or medicinal chemistry, leveraging the alkene’s reactivity for further functionalization.

Biological Activity

4-[(4-Pentenyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClNO. It is primarily utilized in scientific research and pharmaceutical applications due to its unique structural properties, which facilitate various biological interactions and potential therapeutic effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound's structure allows it to bind selectively to various molecular targets, modulating their activity and influencing biochemical pathways.

The interaction with receptors can lead to various physiological responses, including modulation of neurotransmitter release, alteration of signal transduction pathways, and potential therapeutic effects in conditions such as neurodegenerative diseases and pain management.

Research Findings

Recent studies have explored the pharmacological implications of this compound, particularly in the context of neuropeptide Y (NPY) receptor interactions. NPY is involved in critical physiological processes such as energy balance, anxiety regulation, and food intake. Compounds similar to this compound have shown promise as selective antagonists for NPY receptors, suggesting potential applications in treating obesity and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neuropeptide Y Antagonism Selective antagonism observed in receptor assays
Analgesic Properties Potential analgesic effects noted in preliminary studies
Antimicrobial Activity Investigated for antimicrobial properties against various pathogens

Case Studies

  • Neuropeptide Y Receptor Antagonism
    • A study assessed the structure-activity relationship (SAR) of compounds related to this compound. The findings indicated that modifications at specific positions significantly influenced receptor binding affinity and antagonist potency, with some derivatives exhibiting IC50 values in the nanomolar range for NPY Y2 receptors .
  • Therapeutic Applications
    • Another research initiative investigated the compound's role as a positive allosteric modulator for cholinergic muscarinic M1 receptors. This study highlighted its potential utility in treating cognitive dysfunctions associated with Alzheimer's disease and other neurodegenerative conditions .

Synthetic Routes

The synthesis of this compound typically involves the reaction between piperidine and 4-pentenyl chloride under basic conditions. This process ensures high yield and purity, making it suitable for both laboratory and industrial applications.

  • Molecular Formula : C11H22ClNO
  • Molecular Weight : 221.76 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and organic solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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